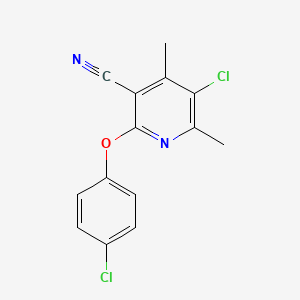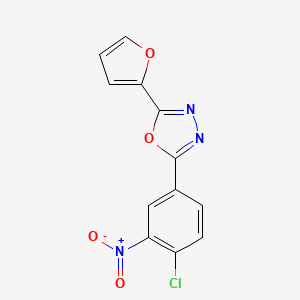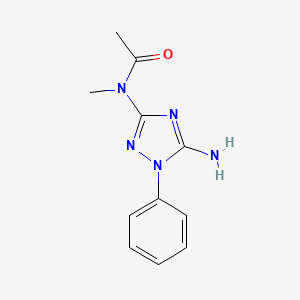
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR). It is a small molecule compound that has been widely used in scientific research for its ability to inhibit the activity of EGFR, which is a tyrosine kinase receptor that plays a critical role in cell proliferation, differentiation, and survival.
Wirkmechanismus
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of EGFR-mediated signaling pathways, which can lead to a variety of cellular effects, including decreased cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments, including its high selectivity for EGFR and its ability to inhibit EGFR activity at low concentrations. However, it also has some limitations, including its relatively short half-life and potential off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for research involving N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, including the development of more potent and selective EGFR inhibitors, the investigation of EGFR signaling in different cellular contexts, and the use of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the potential off-target effects of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine and to develop strategies to minimize these effects.
Synthesemethoden
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 2,4-diamino-6-(trifluoromethyl)-1,3,5-triazine with 2-methoxyaniline in the presence of a suitable catalyst. The resulting product can be purified using standard techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been widely used in scientific research for its ability to selectively inhibit EGFR activity. This has made it a valuable tool for studying the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been used to investigate the signaling pathways activated by EGFR, as well as the downstream effects of EGFR inhibition on cellular function.
Eigenschaften
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-20-7-5-3-2-4-6(7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCLYQOFBQXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)



